4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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Overview
Description
4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a brominated aromatic ring and a thioxo group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The reaction conditions often include the use of brominating agents such as NaBr and H₂O₂, and the cyclization step may require catalysts like CuBr .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand for dopamine receptors and other biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as dopamine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-2,3-dimethoxyphenyl)-[1,2,4] oxadiazole: Another brominated aromatic compound with potential biological activities.
5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: A related compound used as an intermediate in the synthesis of Coenzyme Q analogues.
Uniqueness
4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C15H18BrN3O3S |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H18BrN3O3S/c1-7-11(14(20)17-2)12(19-15(23)18-7)9-5-8(16)6-10(21-3)13(9)22-4/h5-6,12H,1-4H3,(H,17,20)(H2,18,19,23) |
InChI Key |
KCLZZXFRZOYKIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC(=C2OC)OC)Br)C(=O)NC |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC(=C2)Br)OC)OC)C(=O)NC |
Origin of Product |
United States |
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